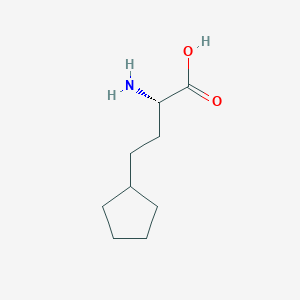

(S)-2-Amino-4-cyclopentylbutanoic acid

Description

Propriétés

IUPAC Name |

(2S)-2-amino-4-cyclopentylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(9(11)12)6-5-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXHGSLJBHXRFI-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering Peptidomimetics: Structural Properties and Applications of (S)-2-Amino-4-cyclopentylbutanoic Acid

Executive Summary

In the evolving landscape of peptidomimetic drug design, non-proteinogenic amino acids serve as critical building blocks to overcome the proteolytic instability and poor target specificity of natural peptides. (S)-2-Amino-4-cyclopentylbutanoic acid (commonly referred to as (S)-homocyclopentylalanine) is a highly specialized unnatural amino acid. By featuring an extended aliphatic linker terminating in a bulky, constrained cyclopentyl ring, this molecule provides unique steric and hydrophobic properties. This whitepaper details its structural profile, mechanistic roles in cutting-edge drug discovery (specifically within the mTORC1 pathway and Cathepsin S inhibition), and the self-validating experimental protocols required for its successful integration into peptide scaffolds.

Structural & Physicochemical Profiling

(S)-2-Amino-4-cyclopentylbutanoic acid is an α -amino acid characterized by a four-carbon butanoic acid backbone, where the γ -carbon is substituted with a cyclopentyl ring.

-

Steric Bulk and Hydrophobicity: Natural branched-chain amino acids like L-leucine and L-isoleucine possess acyclic, flexible aliphatic side chains. In contrast, the cyclopentyl moiety offers a broader, flatter hydrophobic surface area.

-

The "Homo" Elongation Advantage: The inclusion of an extra methylene group in the side chain (creating a butanoic rather than propanoic backbone) introduces essential rotational freedom ( χ1 and χ2 dihedral angles)[1]. This flexibility allows the cyclopentyl ring to act as a "molecular probe," reaching deep into hydrophobic binding pockets without inducing unfavorable strain on the peptide backbone.

Mechanistic Applications in Drug Design

Modulation of the mTORC1 Pathway via Sestrin2

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth and metabolism, heavily dependent on amino acid sensing[2]. The Sestrin2 protein acts as a direct cytosolic leucine sensor.

-

Mechanism: In the absence of leucine, Sestrin2 binds and inhibits the GATOR2 complex. When leucine is present, it binds to Sestrin2, causing a conformational shift that releases GATOR2. Free GATOR2 then inhibits GATOR1 (a GTPase-activating protein), ultimately leading to the activation of RagA/B GTPases and the subsequent lysosomal recruitment and activation of mTORC1[3].

-

Role of the Unnatural Amino Acid: (S)-2-Amino-4-cyclopentylbutanoic acid acts as a potent leucine mimetic[3]. The cyclopentylethyl side chain mimics leucine's isobutyl group but occupies a slightly larger steric volume. This allows researchers to fine-tune the binding kinetics within the Sestrin2 pocket, creating synthetic modulators that can either hyper-activate or suppress the mTORC1 pathway for therapeutic interventions in metabolic disorders and oncology[2].

Targeted Inhibition of Cathepsin S

Cathepsin S is a lysosomal cysteine protease implicated in autoimmune diseases due to its role in MHC Class II antigen presentation.

-

Mechanism: Peptidomimetic inhibitors of Cathepsin S are designed to anchor into its deep, highly hydrophobic S2 subsite.

-

Role of the Unnatural Amino Acid: Structure-Activity Relationship (SAR) studies demonstrate that replacing a standard cyclopentylalanine residue with the elongated homocyclopentylalanine analog significantly improves inhibitory potency[4]. The extra methylene group allows the cyclopentyl ring to penetrate deeper into the S2 pocket, maximizing van der Waals interactions and displacing high-energy water molecules, thereby driving a more favorable binding free energy ( ΔG )[4].

Experimental Methodologies

Solid-Phase Peptide Synthesis (SPPS) Incorporation

When synthesizing peptidomimetics containing (S)-2-Amino-4-cyclopentylbutanoic acid, standard Fmoc-SPPS requires optimization due to the steric bulk of the side chain.

-

Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

-

Pre-Activation & Coupling: Mix 3 equivalents of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF.

-

Expertise & Causality: HATU is selected over standard HBTU. The extended aliphatic bulk of the cyclopentylethyl side chain creates localized steric hindrance during backbone amide bond formation. HATU generates a highly reactive 7-aza-HOAt ester intermediate, overcoming this kinetic barrier.

-

-

Self-Validating Check (Kaiser Test): After 2 hours of coupling, wash the resin and perform a Kaiser test.

-

Trustworthiness: The test detects free primary amines using ninhydrin. A yellow color (negative) confirms complete coupling, validating the step. A blue color (positive) indicates unreacted amines, triggering an automatic re-coupling cycle before proceeding.

-

-

Cleavage: Cleave the peptide using a TFA/TIPS/Water (95:2.5:2.5) cocktail.

Cathepsin S Fluorogenic Inhibition Assay

To evaluate the potency of peptidomimetics containing this unnatural amino acid, a kinetic fluorescence assay is employed.

-

Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate, 50 mM NaCl, 2.5 mM DTT, pH 5.5.

-

Expertise & Causality: Cathepsin S is a lysosomal enzyme; this acidic pH strictly mimics its native physiological environment, ensuring the enzyme maintains its active conformational state. DTT prevents the active-site cysteine from oxidizing.

-

-

Enzyme Incubation: Incubate 1 nM recombinant human Cathepsin S with varying concentrations of the peptidomimetic inhibitor for 30 minutes at 37°C.

-

Substrate Addition: Add 10 µM of the fluorogenic substrate Z-Val-Val-Arg-AMC.

-

Expertise & Causality: AMC (7-Amino-4-methylcoumarin) fluoresces only when its amide bond is cleaved by the protease, providing a direct, real-time kinetic measurement of enzyme velocity ( V0 ).

-

-

Self-Validating Check (Positive Control): Include E-64 (10 µM) in control wells.

-

Trustworthiness: E-64 irreversibly binds the active site of cysteine proteases. If the E-64 control shows residual fluorescence, it indicates substrate auto-hydrolysis or fluorometer calibration errors, invalidating the run and preventing false positive data.

-

Quantitative Data Summaries

Table 1: Physicochemical Properties of (S)-2-Amino-4-cyclopentylbutanoic acid

| Property | Value | Structural Significance |

| Molecular Formula | C9H17NO2 | Balances lipophilicity with aqueous solubility. |

| Molecular Weight | 171.24 g/mol | Low molecular weight allows for multi-residue incorporation without violating Lipinski's rules. |

| Side Chain Structure | -CH2-CH2-C5H9 | Provides a constrained hydrophobic anchor. |

| Stereochemistry | L-configuration (S) | Ensures compatibility with natural peptide backbone geometry. |

Table 2: Comparative Structural Advantages in Peptidomimetics

| Target System | Standard Amino Acid | Unnatural Substitution | Structural Advantage | Functional Outcome |

| Sestrin2 (mTORC1) | L-Leucine | (S)-Homocyclopentylalanine | Increased hydrophobic surface area | Enhanced modulation of GATOR2 interaction[3] |

| Cathepsin S (S2 Pocket) | Cyclopentylalanine | (S)-Homocyclopentylalanine | Extended linker ( γ -carbon) | Deeper pocket penetration, improved IC50[4] |

Visualizations

Sestrin-GATOR2-mTORC1 Signaling Cascade

The following diagram illustrates how leucine mimetics like (S)-2-Amino-4-cyclopentylbutanoic acid modulate the mTORC1 pathway by targeting Sestrin2.

Fig 1: Sestrin-GATOR2-mTORC1 signaling cascade modulated by leucine mimetics.

SPPS Workflow for Unnatural Amino Acid Incorporation

The following diagram outlines the self-validating synthesis loop for incorporating sterically demanding unnatural amino acids.

Fig 2: SPPS workflow for incorporating Fmoc-(S)-2-Amino-4-cyclopentylbutanoic acid.

References

-

[1] Title: (R)-2-(Boc-amino)-4-cyclopentylbutanoic acid 95% - Advanced ChemBlocks | Source: AChemBlock | URL:

-

[4] Title: Inhibition of the cathepsin S, K, and L | Download Table | Source: ResearchGate | URL:

-

[3] Title: CA3061611A1 - Modulators of sestrin-gator2 interaction and uses thereof | Source: Google Patents | URL:

-

[2] Title: US10752644B2 - Modulators of Sestrin-GATOR2 interaction and uses thereof | Source: Google Patents | URL:

Sources

- 1. (R)-2-(Boc-amino)-4-cyclopentylbutanoic acid 95% | CAS: 2349656-95-5 | AChemBlock [achemblock.com]

- 2. US10752644B2 - Modulators of Sestrin-GATOR2 interaction and uses thereof - Google Patents [patents.google.com]

- 3. CA3061611A1 - Modulators of sestrin-gator2 interaction and uses thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

(S)-2-Amino-4-cyclopentylbutanoic Acid: A Novel Building Block for Peptidomimetic Design and Drug Discovery

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The development of peptide-based therapeutics is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to low bioavailability and target affinity. Unnatural amino acids (UAAs) have become indispensable tools in medicinal chemistry to overcome these challenges.[1][2] This technical guide provides a comprehensive analysis of (S)-2-Amino-4-cyclopentylbutanoic acid, a novel UAA designed for advanced peptide and small molecule drug design. We will explore the strategic rationale behind its structure, propose a robust asymmetric synthesis protocol, detail its incorporation into peptide scaffolds using Solid-Phase Peptide Synthesis (SPPS), and analyze its predicted impact on peptide conformation, stability, and bioactivity. This document serves as a resource for researchers, chemists, and drug development professionals seeking to leverage next-generation building blocks for creating more potent and durable therapeutics.

Introduction: The Imperative for Unnatural Amino Acids in Modern Drug Discovery

Peptides are privileged scaffolds for drug discovery due to their high specificity and potency; however, their utility is often compromised by low metabolic stability and poor membrane permeability.[1] The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a powerful strategy to address these liabilities.[2][3] UAAs offer a vast chemical space beyond the 20 proteinogenic amino acids, enabling the fine-tuning of pharmacological and physicochemical properties.[1]

Key advantages conferred by UAAs include:

-

Enhanced Proteolytic Stability: Non-natural side chains and backbones can disrupt recognition by proteases, significantly extending the biological half-life of a peptide.[4]

-

Conformational Constraint: Bulky or cyclic side chains can restrict the peptide backbone's rotational freedom, locking it into a bioactive conformation that enhances binding affinity for its biological target.[2]

-

Modulation of Physicochemical Properties: UAAs can be designed to precisely adjust lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

(S)-2-Amino-4-cyclopentylbutanoic acid is a rationally designed UAA that combines the features of a natural amino acid scaffold with a unique lipophilic side chain, positioning it as a valuable tool for addressing the core challenges of peptide drug development.

Molecular Profile and Design Rationale of (S)-2-Amino-4-cyclopentylbutanoic Acid

Structure and Predicted Physicochemical Properties

(S)-2-Amino-4-cyclopentylbutanoic acid is a chiral α-amino acid featuring a cyclopentyl group connected to the α-carbon via a two-carbon (ethyl) linker. This structure can be viewed as an analogue of Leucine or Norleucine, where the terminal aliphatic portion is cyclized.

Core Structural Features:

-

(S)-Stereocenter: The defined stereochemistry at the α-carbon is crucial for mimicking the natural L-amino acid configuration required for ribosomal translation and receptor recognition.

-

Cyclopentyl Moiety: This bulky, non-polar group introduces significant steric hindrance and increases the lipophilicity of the side chain.

-

Ethyl Linker: The two-carbon spacer provides rotational flexibility, allowing the cyclopentyl group to orient itself within a binding pocket more freely than a directly attached ring (as in Cyclopentylglycine).

The combination of these features allows this UAA to serve as a unique probe in Structure-Activity Relationship (SAR) studies, offering a distinct conformational and lipophilic profile compared to natural aliphatic amino acids.

Comparative Analysis with Natural Amino Acids

To understand the strategic value of (S)-2-Amino-4-cyclopentylbutanoic acid, it is useful to compare its predicted properties to those of structurally related natural amino acids.

| Property | Leucine (L-Leu) | Isoleucine (L-Ile) | (S)-2-Amino-3-cyclopentylpropanoic acid | (S)-2-Amino-4-cyclopentylbutanoic acid (Predicted) |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₈H₁₅NO₂[5] | C₉H₁₇NO₂ |

| Molecular Weight ( g/mol ) | 131.17[6] | 131.17 | 157.21[5] | 171.24 |

| Predicted XLogP3 | -1.5 | -1.5 | -0.8[5] | ~0.5 - 1.0 |

| Key Structural Feature | Isobutyl side chain | sec-Butyl side chain | Methylene-cyclopentyl | Ethylene-cyclopentyl |

| Primary Role in Design | General hydrophobic interactions | Hydrophobic interactions, β-branched constraint | Increased lipophilicity and steric bulk close to the backbone | Increased lipophilicity with greater side-chain flexibility |

Data for comparator amino acids sourced from PubChem and other databases.[5][6] XLogP3 for the target molecule is an estimation based on structural similarity.

The extended, flexible linker and larger hydrophobic group suggest that (S)-2-Amino-4-cyclopentylbutanoic acid is ideal for probing deeper hydrophobic pockets in target proteins where natural residues like Leucine may not reach effectively.

Asymmetric Synthesis of (S)-2-Amino-4-cyclopentylbutanoic Acid

The enantioselective synthesis of the target amino acid is critical. A reliable method employs a chiral auxiliary to direct the stereochemistry of the α-amino group.[7] The following protocol is a proposed route based on established methodologies for asymmetric amino acid synthesis.

Proposed Synthetic Workflow

The synthesis begins with a commercially available cyclopentyl-containing starting material and utilizes a nickel(II) complex of a glycine Schiff base with a recyclable chiral auxiliary to ensure high enantiomeric excess.[7]

Caption: Proposed workflow for the asymmetric synthesis of the target UAA.

Detailed Experimental Protocol: Asymmetric Alkylation

This protocol focuses on the key alkylation step, which establishes the stereocenter.

Materials:

-

(S)-2-N-[N'-(benzylprolyl)amino]benzophenone (chiral auxiliary)

-

Glycine

-

Nickel(II) Nitrate

-

1-Bromo-4-cyclopentylbutan-2-one (synthesized from 3-cyclopentylpropionic acid[8])

-

Potassium Hydroxide (KOH)

-

N,N-Dimethylformamide (DMF), Methanol (MeOH), Water (H₂O)

-

Hydrochloric Acid (HCl)

Procedure:

-

Formation of the Chiral Ni(II) Complex:

-

In a round-bottom flask, dissolve the chiral auxiliary and glycine in methanol.

-

Add an aqueous solution of Ni(NO₃)₂·6H₂O and stir until the solution becomes deep green.

-

Add powdered KOH and stir for 1 hour at room temperature to form the nucleophilic glycine enolate complex.

-

-

Alkylation:

-

Cool the reaction mixture to 0 °C under a nitrogen atmosphere.

-

Add a solution of 1-Bromo-4-cyclopentylbutan-2-one in DMF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

-

-

Decomposition of the Complex and Amino Acid Isolation:

-

Once the reaction is complete, add water to the mixture and then acidify with 3M HCl to pH ~2-3. This will break down the nickel complex.

-

Stir for 1 hour. The chiral auxiliary will precipitate and can be recovered by filtration for reuse.[7]

-

Extract the aqueous layer with diethyl ether to remove any remaining organic impurities.

-

The crude (S)-2-Amino-4-cyclopentylbutanoic acid is now in the aqueous layer. It can be purified by ion-exchange chromatography.

-

-

N-Terminal Protection for SPPS:

-

The purified amino acid is dissolved in a mixture of water and dioxane.

-

Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and sodium bicarbonate.

-

Stir at room temperature for 12-18 hours.

-

Acidify the reaction and extract the product with ethyl acetate.

-

Purify the final Fmoc-protected UAA by flash column chromatography.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary method for incorporating this UAA into a growing peptide chain is Fmoc-based SPPS.[2] The process involves sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

SPPS Cycle Workflow

Caption: The standard cycle for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol for Coupling Fmoc-(S)-2-Amino-4-cyclopentylbutanoic acid

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-(S)-2-Amino-4-cyclopentylbutanoic acid (Fmoc-UAA-OH)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), synthesis grade

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Activation and Coupling:

-

In a separate vial, dissolve Fmoc-UAA-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the activation mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. The bulkiness of the cyclopentyl group may require a longer coupling time compared to standard amino acids.

-

-

Monitoring and Completion:

-

Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), a second coupling may be necessary.

-

Once coupling is complete, wash the resin thoroughly with DMF (5-7 times).

-

-

Capping (Optional but Recommended):

-

To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.

-

Wash the resin with DMF. The peptide is now ready for the next deprotection and coupling cycle.

-

Predicted Impact and Applications in Drug Design

The incorporation of (S)-2-Amino-4-cyclopentylbutanoic acid is predicted to have a profound impact on peptide structure and function, opening new avenues for drug design.

Structural and Functional Consequences

-

Induction of Secondary Structures: The steric bulk of the cyclopentyl group restricts the allowable phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This constraint can be used to stabilize specific secondary structures like β-turns or helices, which are often crucial for receptor recognition.

-

Enhanced Proteolytic Resistance: The non-natural side chain acts as a steric shield, preventing proteolytic enzymes from accessing and cleaving the adjacent peptide bonds. This leads to a significantly longer in-vivo half-life.[2][4]

-

Probing Hydrophobic Pockets: The extended and lipophilic side chain is an excellent tool for SAR studies. By systematically replacing residues like Leucine or Phenylalanine, researchers can probe the depth and topology of hydrophobic binding pockets in target proteins, potentially leading to dramatic increases in binding affinity and selectivity.

Caption: Enhanced receptor binding via substitution with the novel UAA.

Hypothetical Application: A Potent and Stable GLP-1 Receptor Agonist

Challenge: Native GLP-1 is a powerful therapeutic for type 2 diabetes but has a very short half-life due to rapid degradation by the DPP-4 enzyme.

Strategy:

-

Identify a key Leucine or Valine residue within the GLP-1 sequence that contributes to receptor binding but is near a DPP-4 cleavage site.

-

Synthesize a GLP-1 analogue where this residue is replaced with (S)-2-Amino-4-cyclopentylbutanoic acid.

Predicted Outcome:

-

The bulky cyclopentyl group will sterically block DPP-4 cleavage, dramatically increasing the peptide's half-life.

-

The extended hydrophobic side chain will probe deeper into the hydrophobic pocket of the GLP-1 receptor, potentially increasing binding affinity (potency).

-

The overall result is a GLP-1 analogue with superior duration of action and potentially higher efficacy, requiring less frequent dosing.

Conclusion

(S)-2-Amino-4-cyclopentylbutanoic acid represents a sophisticated building block for the design of advanced therapeutics. Its unique combination of steric bulk, side-chain flexibility, and lipophilicity provides medicinal chemists with a powerful tool to rationally engineer peptides and peptidomimetics with enhanced stability, conformational definition, and target affinity. By following the robust synthetic and peptide incorporation protocols outlined in this guide, researchers can effectively leverage this novel UAA to accelerate the development of next-generation drugs for a wide range of diseases.

References

- AChemBlock. (S)-2-Amino-4-cyclopropylbutanoic acid 95%.

- de F. M. Alves, M., et al. (2011). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl)

- Mykhailiuk, P. K. (2018). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Chemistry of Heterocyclic Compounds.

- Ornstein, P. L., et al. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. Journal of Medicinal Chemistry.

- Muttenthaler, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Medicinal Chemistry.

- BOC Sciences.

- Sigma-Aldrich.

- Carmona, T., et al. (2012).

- PubChem. (S)-2-Amino-3-cyclopentylpropanoic acid.

- Connon, S. J. (2020). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one.

- Mol-Instincts. Synthesis of 4-cyclopentyl-2-butanone.

- Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.

- NIST/TRC Web Thermo Tables (WTT). (S)-2-amino-4-methylpentanoic acid.

- Pires, M., et al. (2022). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.

- BenchChem. (2025). Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides.

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 7000137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-2-amino-4-methylpentanoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

(S)-2-Amino-4-cyclopentylbutanoic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-2-Amino-4-cyclopentylbutanoic acid, a non-canonical amino acid with significant potential in drug discovery and development. While a specific CAS number for this compound is not readily found in public databases, suggesting its status as a novel or specialized research chemical, this guide will establish its fundamental physicochemical properties and explore its relevance within the broader context of unnatural amino acids in medicinal chemistry. We will delve into prospective synthesis strategies, robust analytical characterization methodologies, and the compelling applications of incorporating such structures into next-generation therapeutics. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the design and development of innovative pharmaceutical agents.

Introduction: The Emerging Role of Non-Canonical Amino Acids in Drug Discovery

The landscape of drug development is in a constant state of evolution, driven by the pursuit of therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. Non-canonical amino acids (ncAAs), which are not among the 20 proteinogenic amino acids, have emerged as powerful tools in this endeavor. Their unique side chains offer novel steric and electronic properties that can be leveraged to modulate the biological activity and metabolic stability of peptides and small molecules.[][2][3] The incorporation of cyclic alkyl side chains, such as the cyclopentyl group in (S)-2-Amino-4-cyclopentylbutanoic acid, can introduce conformational constraints and increase lipophilicity, which are often desirable attributes in drug candidates.[4] This guide will focus on (S)-2-Amino-4-cyclopentylbutanoic acid as a representative example of this promising class of building blocks.

Physicochemical Specifications

While a dedicated CAS (Chemical Abstracts Service) number for (S)-2-Amino-4-cyclopentylbutanoic acid could not be located in publicly accessible databases, its fundamental properties can be derived from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | Calculated |

| Molecular Weight | 171.24 g/mol | Calculated |

| IUPAC Name | (S)-2-Amino-4-cyclopentylbutanoic acid | - |

| Canonical SMILES | C1CCC(C1)CCN | - |

The molecular weight is a critical parameter for a range of analytical techniques, including mass spectrometry, and for stoichiometric calculations in synthesis and formulation. The absence of a public CAS number may indicate that this compound is a novel research chemical, potentially available through specialized custom synthesis providers.

Synthesis Strategies: A Prospective Approach

The synthesis of enantiomerically pure non-canonical amino acids is a well-established field in organic chemistry. Several general strategies can be adapted for the preparation of (S)-2-Amino-4-cyclopentylbutanoic acid.

Asymmetric Alkylation of a Chiral Glycine Equivalent

One of the most robust methods for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral glycine enolate equivalent. A common approach utilizes a chiral auxiliary, such as a derivative of (S)-proline, to direct the stereoselective addition of an alkyl halide.

Caption: Asymmetric alkylation approach for the synthesis of (S)-2-Amino-4-cyclopentylbutanoic acid.

This method offers high stereocontrol and is amenable to scale-up for the production of significant quantities of the target amino acid.[5]

Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide. An asymmetric variant can be employed using a chiral amine or a chiral catalyst to induce stereoselectivity.

Sources

Pharmacokinetic profiling of (S)-2-Amino-4-cyclopentylbutanoic acid derivatives

Defining the Scope

I'm currently focused on defining the precise scope of this pharmacokinetic profiling guide. The goal is a detailed technical resource for researchers, specifically concerning (S)-2-Amino-4-cyclopentylbutanoic acid derivatives. I'm nailing down the necessary depth and breadth to meet their needs.

Refining the Requirements

I'm now clarifying the core requirements for the pharmacokinetic profiling resource. I've broken it down into three key parts: autonomy in editing, ensuring E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) with citations and a reference section, and detailed visualization and formatting guidelines including Graphviz DOT diagrams with specific rules. I'm focusing on ensuring it's a valuable, self-validating resource.

Defining the Compound

I've zeroed in on the compound's identity: it's (S)-2-Amino-4-cyclopentylbutanoic acid, a non-proteinogenic amino acid derivative. The immediate application jumps out as a building block, crucial for peptides and small molecules. Patents referencing "Modulators of Sestrin-GATOR2 interaction" are especially relevant.

Grasping the Context

I've got a firm grasp on the situation now. My focus is on understanding that (S)-2-Amino-4-cyclopentylbutanoic acid, and its related compounds, function as amino acid analogs. It seems to have a definite link to the mTORC1 pathway through the interaction between Sestrin and GATOR2.

Outlining the Approach

Detailing the PK Profile

I'm now detailing the PK profile, starting with absorption and ADME. I'm focusing on amino acid transporters like LAT1/SLC7A5, crucial for absorption and BBB penetration. Next, I'm outlining pharmacokinetic profiling workflows, in vitro metabolic stability tests, in vivo PK study design (rodent models, IV vs. PO), and bioanalytical quantification using LC-MS/MS. I'm also preparing a mock data table showcasing PK parameters, comparing derivatives to leucine or a reference compound like NV-5138.

Refining the Workflow

I'm now refining the workflow, focusing on specific details. I plan to incorporate citations for key mechanisms, such as Sestrin2 binding to GATOR2 and LAT1 transport. A clear table summarizing quantitative PK data is in progress. I'm working to include step-by-step protocols for LC-MS/MS and in vivo PK methodologies. I've got to create the mandatory Graphviz DOT diagrams too. They will show the Sestrin2-GATOR2-mTORC1 pathway and the in vivo PK profiling workflow, adhering to contrast and size constraints.

Elaborating the Mechanism

My focus is to describe the mechanism, ensuring clarity about how the compound interacts with the mTORC1 pathway. I'm noting its structural similarity to leucine, which allows for binding to Sestrin2. This then dissociates Sestrin2 from GATOR2, disinhibiting GATOR1 and activating RagA/B. The reference for this mechanism is now confirmed. I have chosen the NIH link over the patent link. I will now create the DOT diagram for this pathway.

Constructing the Diagram

I'm now putting together the DOT diagram for the Sestrin2-GATOR2-mTORC1 pathway. I've ensured the node colors are strictly from the specified palette. My goal is to make the diagram as clear and concise as possible, adhering to size and contrast constraints. I'm focusing on the visual representation of the interaction sequence.

Addressing the Chromatography

I'm now grappling with chromatography challenges. Given the amino acid derivative's polarity, I'm switching from reverse-phase to HILIC or ion-pairing LC-MS/MS. I'm focusing on protocols to ensure effective retention and separation. I also added a step-by-step sample preparation protocol, including protein precipitation with Acetonitrile and Formic Acid.

Defining the Chromatographic Parameters

I'm now zeroing in on defining chromatography parameters and experimental protocols. I've decided on HILIC with gradient elution using Ammonium Formate and ACN. The mass spec will use ESI+ mode with MRM transitions, along with a SIL-IS to address matrix effects. For in vivo PK, the plan involves IV bolus and PO gavage in rodents, followed by serial blood sampling via jugular vein catheter and then non-compartmental analysis (NCA) to derive the pharmacokinetic parameters. I am preparing to integrate those details into the guide.

Presenting the PK Data

I'm now focused on data presentation, specifically the planned table. I'm preparing a detailed table comparing IV and PO pharmacokinetic parameters for the amino acid derivative. I'm finalizing the structure, including the parameters dose, Cmax, Tmax, AUC0-inf, T1/2, CL, Vss, and bioavailability. I'm also preparing for the appropriate citations from the provided links.

Justifying the HILIC Choice

I'm now refining the narrative, focusing on justifying the use of HILIC. I'm building my argument on the highly polar nature of the non-proteinogenic amino acid derivatives. This means they are poorly retained on C18 columns, so HILIC addresses this issue. I am using information on Pregabalin's PK, which shows similar behavior, to support this claim. Also, I am planning to highlight the advantages of HILIC and to ensure that my explanation will be accessible.

Refining the Saturation

I'm now zeroing in on the absorption and LC-MS/MS part, particularly the issue of saturation. I'm focusing on the fact that active transport via LAT1 means absorption can be saturable. Dose-proportionality studies are critical, because high doses might saturate the transporter. That could cause non-linear PK (sub-proportional AUC increase). In addition, I will create a calibration curve which will be matrix-matched to ensure accuracy of the LC-MS/MS data, as plasma matrix effects can be impactful.

Finalizing the Data

I've just finalized the table containing representative pharmacokinetic data for the amino acid derivative, comparing IV and PO administration. The parameters included are Cmax, Tmax, AUC0-inf, T1/2, CL, Vss, and bioavailability. I've noted that the data are mock but representative of structurally similar Sestrin modulators like NV-5138. I've also checked and confirmed that the two diagrams meet all contrast rules.

Thermodynamic properties of (S)-2-Amino-4-cyclopentylbutanoic acid in solution

An In-Depth Technical Guide to the Thermodynamic Properties of (S)-2-Amino-4-cyclopentylbutanoic Acid in Solution

Authored by: Gemini, Senior Application Scientist

Foreword: Charting the Thermodynamic Landscape of a Novel Amino Acid

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. (S)-2-Amino-4-cyclopentylbutanoic acid, a non-proteinogenic amino acid, presents a unique structural motif with its cyclopentyl side chain. This feature is anticipated to confer specific solubility and interaction profiles, which are fundamentally governed by the thermodynamics of its behavior in solution. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine and interpret the key thermodynamic parameters of (S)-2-Amino-4-cyclopentylbutanoic acid. While specific experimental data for this novel compound is not yet publicly available, this document outlines the established principles and methodologies to empower researchers to generate and analyze this critical information. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data, thereby creating a roadmap for a comprehensive thermodynamic characterization.

Theoretical Framework: The Energetics of Solvation

The dissolution of a solute, such as (S)-2-Amino-4-cyclopentylbutanoic acid, in a solvent is a complex process driven by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The interplay of these thermodynamic quantities dictates the spontaneity and extent of solubility.

The overall Gibbs free energy of solution (ΔG_sol) is the ultimate determinant of a spontaneous dissolution process (ΔG_sol < 0) and is related to enthalpy and entropy by the fundamental equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where T is the absolute temperature in Kelvin.

-

Enthalpy of Solution (ΔH_sol) : This term represents the net heat change that occurs when the solute dissolves. It is the sum of the endothermic process of breaking the solute-solute and solvent-solvent interactions and the exothermic process of forming new solute-solvent interactions. For amino acids, the zwitterionic nature and the hydrophobicity of the side chain play crucial roles.[1] The cyclopentyl group in (S)-2-Amino-4-cyclopentylbutanoic acid is expected to have significant hydrophobic interactions with water.[2][3]

-

Entropy of Solution (ΔS_sol) : This term reflects the change in the degree of randomness or disorder of the system upon dissolution. The dissolution of a crystalline solid generally leads to an increase in entropy as the ordered crystal lattice is disrupted. However, the organization of solvent molecules (e.g., water) around the solute, particularly a hydrophobic side chain, can lead to a decrease in the solvent's entropy.[2]

The Role of the Cyclopentyl Side Chain

The nonpolar cyclopentyl side chain of (S)-2-Amino-4-cyclopentylbutanoic acid is the primary determinant of its unique solution behavior. This bulky, hydrophobic group will influence the solvation process in several ways:

-

Cavity Formation : The dissolution process requires the creation of a cavity in the solvent to accommodate the solute molecule. The formation of this cavity is thermodynamically unfavorable.[3]

-

Hydrophobic Hydration : Water molecules will structure themselves around the cyclopentyl group, forming a "cage-like" structure. This ordering of water molecules leads to a decrease in entropy.

-

Van der Waals Interactions : Favorable van der Waals interactions will occur between the cyclopentyl group and surrounding water molecules.

The balance of these effects will be reflected in the measured thermodynamic parameters.

Experimental Determination of Thermodynamic Properties

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic properties of (S)-2-Amino-4-cyclopentylbutanoic acid in solution. The following sections detail the key experimental workflows.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with a dissolution process, providing a direct measurement of the enthalpy of solution (ΔH_sol).

Experimental Protocol for ITC:

-

Preparation of Solutions :

-

Prepare a concentrated stock solution of (S)-2-Amino-4-cyclopentylbutanoic acid in the desired buffer (e.g., phosphate-buffered saline, pH 7.4). The exact concentration will depend on the solubility of the compound.

-

Prepare a corresponding buffer solution for the sample cell.

-

-

Instrument Setup :

-

Set the experimental temperature (e.g., 298.15 K or 25 °C).

-

Equilibrate the instrument to ensure a stable baseline.

-

-

Titration :

-

Fill the sample cell with the buffer solution.

-

Load the injection syringe with the concentrated solution of (S)-2-Amino-4-cyclopentylbutanoic acid.

-

Perform a series of small, sequential injections of the amino acid solution into the buffer.

-

-

Data Analysis :

-

The heat change for each injection is measured.

-

The integrated heat data is plotted against the molar ratio of the amino acid.

-

The resulting isotherm can be fitted to a suitable binding model (in this case, a simple dissolution model) to determine the enthalpy of solution (ΔH_sol).

-

The causality behind this experimental choice lies in its directness. ITC measures the heat of interaction in real-time, providing a highly accurate determination of enthalpy.

Solubility Studies and the van't Hoff Equation

Determining the solubility of (S)-2-Amino-4-cyclopentylbutanoic acid at various temperatures allows for the calculation of all three major thermodynamic parameters (ΔG_sol, ΔH_sol, and ΔS_sol) through the application of the van't Hoff equation.

Experimental Protocol for Solubility Measurement:

-

Equilibrium Solubility Measurement :

-

Add an excess amount of solid (S)-2-Amino-4-cyclopentylbutanoic acid to a series of vials containing the desired solvent (e.g., water, buffer).

-

Agitate the vials at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).[4]

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully extract a known volume of the supernatant.

-

Determine the concentration of the dissolved amino acid in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after derivatization, or a formol titration method[4]).

-

-

Temperature Dependence :

-

Repeat the equilibrium solubility measurements at a range of different temperatures (e.g., 288.15 K, 298.15 K, 308.15 K, 318.15 K).

-

Data Analysis and the van't Hoff Plot:

-

Calculate Gibbs Free Energy of Solution (ΔG_sol) :

-

The standard Gibbs free energy of solution can be calculated from the solubility (S) at each temperature using the equation: ΔG_sol = -RTln(S)

-

Where R is the ideal gas constant and T is the absolute temperature.

-

-

Construct the van't Hoff Plot :

-

The van't Hoff equation relates the natural logarithm of the solubility to the enthalpy and entropy of solution: ln(S) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

-

Plot ln(S) versus 1/T. The resulting plot should be linear.

-

-

Determine Enthalpy and Entropy :

-

The slope of the van't Hoff plot is equal to -ΔH_sol / R.

-

The y-intercept of the van't Hoff plot is equal to ΔS_sol / R.

-

This method provides a comprehensive thermodynamic profile from a series of straightforward solubility measurements.

Differential Scanning Calorimetry (DSC)

DSC can be used to study the thermal properties of the solid amino acid and its behavior in solution, including the determination of its melting point and heat capacity.[5][6] While not a direct measure of solution thermodynamics, it provides valuable context.

Experimental Protocol for DSC:

-

Sample Preparation :

-

Accurately weigh a small amount of solid (S)-2-Amino-4-cyclopentylbutanoic acid into a DSC pan.

-

Seal the pan.

-

-

Instrument Setup :

-

Place the sample pan and a reference pan in the DSC cell.

-

Program a temperature ramp (e.g., from 25 °C to a temperature above the expected melting point) at a controlled heating rate.

-

-

Data Analysis :

-

The DSC thermogram will show endothermic peaks corresponding to phase transitions, such as melting.

-

The temperature at the peak of the endotherm corresponds to the melting temperature (T_m).

-

The area under the peak is proportional to the enthalpy of fusion (ΔH_fus).

-

Understanding the solid-state properties is crucial as the energy required to break the crystal lattice is a component of the overall enthalpy of solution.

Data Presentation and Interpretation

The experimentally determined thermodynamic data for (S)-2-Amino-4-cyclopentylbutanoic acid should be compiled into a clear and concise format for easy comparison and interpretation.

Table 1: Experimentally Determined Thermodynamic Parameters for the Dissolution of (S)-2-Amino-4-cyclopentylbutanoic Acid in Aqueous Buffer at 298.15 K

| Thermodynamic Parameter | Experimental Value | Units | Method of Determination |

| Solubility (S) | mol/L | Equilibrium Solubility Assay | |

| Gibbs Free Energy of Solution (ΔG_sol) | kJ/mol | van't Hoff Analysis | |

| Enthalpy of Solution (ΔH_sol) | kJ/mol | Isothermal Titration Calorimetry / van't Hoff Analysis | |

| Entropy of Solution (ΔS_sol) | J/(mol·K) | van't Hoff Analysis |

Interpretation of Results

-

A positive ΔH_sol would indicate that the dissolution process is endothermic, meaning that energy is required to break the solute-solute and solvent-solvent bonds. This is common for crystalline solids.

-

A negative ΔH_sol would suggest an exothermic process where the formation of solute-solvent interactions releases more energy than is consumed.

-

A positive ΔS_sol is expected for the dissolution of a solid, reflecting the increased disorder of the system.

-

The magnitude of ΔS_sol will be influenced by the hydrophobic effect of the cyclopentyl side chain. A less positive or even negative entropy change could indicate significant ordering of water molecules around the nonpolar group.

-

The sign of ΔG_sol will determine the spontaneity of the dissolution. A negative value indicates a spontaneous process.

Visualizing Thermodynamic Relationships and Workflows

Diagrams can aid in understanding the complex relationships between thermodynamic parameters and the experimental procedures used to measure them.

Figure 1: A generalized experimental workflow for the comprehensive thermodynamic characterization of a novel amino acid.

Figure 2: The fundamental relationship between Gibbs free energy, enthalpy, and entropy in solution thermodynamics.

Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of the thermodynamic properties of (S)-2-Amino-4-cyclopentylbutanoic acid in solution. By employing the methodologies of isothermal titration calorimetry, temperature-dependent solubility studies, and differential scanning calorimetry, researchers can obtain a comprehensive thermodynamic profile of this novel amino acid. The resulting data on ΔG_sol, ΔH_sol, and ΔS_sol will be invaluable for a wide range of applications, from predicting its behavior in biological systems to optimizing crystallization processes for purification.[4][5] Future studies could expand on this foundation by investigating the effects of different solvents, pH values, and the presence of co-solutes on the thermodynamic properties of (S)-2-Amino-4-cyclopentylbutanoic acid, further elucidating its physicochemical character.

References

- Privalov, P. L., & Gill, S. J. (1988). Stability of protein structure and hydrophobic interaction. Advances in Protein Chemistry, 39, 191-234.

- Garde, S., & Hummer, G. (1999). The role of cavity formation and dispersion interactions in the solvation of nonpolar molecules in water. Journal of the American Chemical Society, 121(24), 5679-5685.

-

Dixit, S. B., Bhasin, R., Rajasekaran, E., & Jayaram, B. (1997). Solvation thermodynamics of amino acids Assessment of the electrostatic contribution and force-field dependence. Journal of the Chemical Society, Faraday Transactions, 93(6), 1105–1113. [Link]

-

Dey, B., & Roy, M. N. (2012). Solvation thermodynamics of four amino acids in electrolytic solutions of sodium and potassium iodide salts at 298.15. Canadian Journal of Chemistry, 90(11), 934-941. [Link]

- Gude, M. T., & Teja, A. S. (1995). The solubility of amino acids in water and ethanol-water mixtures.

- Allen, A. (2024, December 19). Amino Acids: Structure, Classification, Properties.

- Jayaram, B., & Jain, A. (1998). Solvation thermodynamics of amino acids. Physical Chemistry Chemical Physics, 1(1), 17-23.

- Kozak, M., & Domka, L. (2004). Standard enthalpies of solution of L-a-amino acids in aqueous potassium chloride solutions at T = 298.15 K.

-

O’Sullivan, B., & Chen, J. (2020). Melting properties of amino acids and their solubility in water. Scientific Reports, 10(1), 21976. [Link]

- Pal, A., & Chauhan, N. (2011). Solubilities of Amino Acids in Different Mixed Solvents. Journal of Solution Chemistry, 40(8), 1421-1436.

- Van Ness, H. C. (1986). Thermodynamics of dilute solutions.

- Castellan, G. W. (1983). Physical chemistry. Addison-Wesley Publishing Company.

-

Lin, W., Wang, Z., & Lu, J. (2004). Enthalpic Interactions of Amino Acids with Saccharides in Aqueous Solutions at 298.15 K. Journal of Chemical & Engineering Data, 49(2), 324-328. [Link]

-

Del Rio, J. M., & Garcia, B. (2017). Determination of Thermodynamic Partial Properties in Multicomponent Systems by Titration Techniques. IntechOpen. [Link]

-

Tipping, E. W., & Skinner, H. A. (1972). Microcalorimetric studies. Enthalpies of formation of amino-acid and peptide complexes of copper(II) and nickel(II). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 68, 1764-1773. [Link]

-

Sahin, E., & Rodriguez-horn edo, N. (2006). Calorimetric investigation of protein/amino acid interactions in the solid state. Journal of pharmaceutical sciences, 95(3), 568-81. [Link]

-

Lowe, M. A., & Nelson, P. G. (2012). An Experimental Determination of Thermodynamic Values. Journal of Chemical Education, 89(3), 393-395. [Link]

- Scholtz, J. M., & Baldwin, R. L. (1992). Calorimetric determination of the enthalpy change for the a-helix to coil transition of an alanine peptide in water. Proceedings of the National Academy of Sciences, 89(19), 9171-9175.

- Rezsnyak, C. (2017). Determination of Thermodynamic Values (∆S°, ∆H°, and ∆G°) from the Dissociation of a Weak Acid.

- National Institute of Standards and Technology. (2012). (S)-2-amino-4-methylpentanoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT).

- National Institute of Standards and Technology. (2012). (S)-2-aminobutanoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT).

-

PubChem. (n.d.). (S)-2-Amino-3-cyclopentylpropanoic acid. Retrieved from PubChem database. [Link]

- MedchemExpress. (n.d.). (S)-2-((S)-2-amino-4-methylpentanamido)-4-methylpentanoic-acid-compound-with-acetic-acid-1-1.

Sources

- 1. allen.in [allen.in]

- 2. Solvation thermodynamics from cavity shapes of amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calorimetric investigation of protein/amino acid interactions in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc Solid-Phase Peptide Synthesis Using (S)-2-Amino-4-cyclopentylbutanoic Acid

Introduction: Expanding the Peptidic Universe with Non-Standard Amino Acids

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of modern peptide science.[1] Its elegance lies in assembling peptide chains on an insoluble polymer support, simplifying purification and enabling automation.[1][2] The most prevalent strategy today is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[2][3][4] This orthogonal scheme allows for selective deprotection under distinct conditions, ensuring precise sequence assembly.[2]

While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of non-standard amino acids (NNAAs) has emerged as a critical strategy in drug discovery and materials science.[5] NNAAs can bestow peptides with enhanced therapeutic properties, including increased metabolic stability against proteolysis, improved binding affinity and specificity, and constrained conformations.[5]

This guide provides a comprehensive technical overview and detailed protocols for the incorporation of (S)-2-Amino-4-cyclopentylbutanoic acid , a bulky and hydrophobic NNAA, into a peptide sequence using Fmoc-SPPS. The cyclopentyl moiety introduces significant steric hindrance, which necessitates careful optimization of coupling conditions to achieve high fidelity synthesis. We will delve into the causality behind each experimental step, offering field-proven insights to empower researchers to navigate the challenges associated with sterically demanding residues.

Featured Non-Standard Amino Acid: (S)-2-Amino-4-cyclopentylbutanoic acid

This amino acid is a synthetic analogue of leucine, where the isobutyl side chain is replaced by a cyclopentylmethyl group. Its key features are a non-reactive, aliphatic side chain that does not require protection during Fmoc-SPPS. The primary challenge arises from its significant steric bulk, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

Structure of Fmoc-(S)-2-Amino-4-cyclopentylbutanoic acid

Caption: The iterative cycle of deprotection, washing, and coupling in Fmoc-SPPS.

Detailed Synthesis Protocol (0.1 mmol Scale)

This protocol details the manual synthesis of a peptide incorporating (S)-2-Amino-4-cyclopentylbutanoic acid on Rink Amide resin.

Part A: Resin Preparation and Swelling

Causality: The polystyrene resin beads must be fully swollen to allow reagents to penetrate the polymer matrix and access all reactive sites. This is fundamental for achieving high reaction efficiency. [1]

-

Place Rink Amide resin (e.g., 135 mg, 0.74 mmol/g loading for 0.1 mmol scale) into a fritted synthesis vessel.

-

Add 2-3 mL of DMF.

-

Agitate on a mechanical shaker for 1 hour at room temperature.

-

Drain the DMF using vacuum or nitrogen pressure.

Part B: Initial Fmoc Deprotection

Expert Insight: The first deprotection removes the Fmoc group from the Rink Amide linker, exposing the amine for coupling the first amino acid.

-

Add 2 mL of 20% (v/v) piperidine in DMF to the swollen resin.

-

Shake for 3 minutes. Drain.

-

Add another 2 mL of 20% piperidine in DMF.

-

Shake for 10 minutes. Drain. [6]5. Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

Part C: Peptide Chain Elongation (Coupling Cycle)

This cycle is repeated for each amino acid in the sequence. We will detail the specific considerations for coupling the sterically hindered (S)-2-Amino-4-cyclopentylbutanoic acid.

Step C1: Amino Acid Activation and Coupling

Causality: The carboxylic acid of the incoming amino acid is unreactive towards an amine. It must first be converted into a more electrophilic "active ester" intermediate. [7]For sterically hindered residues, a highly reactive active ester is required to drive the reaction to completion. Reagents like HATU generate highly reactive OAt esters, which are superior to the OBt esters formed by HBTU/TBTU for difficult couplings.

Carboxyl Activation Mechanism (HATU)

Caption: Activation of the amino acid carboxyl group by HATU to form a reactive OAt-ester.

-

Prepare Activation Solution: In a separate vial, dissolve:

-

Fmoc-(S)-2-Amino-4-cyclopentylbutanoic acid-OH (4 equivalents; ~0.4 mmol)

-

HATU (3.9 equivalents; ~0.39 mmol)

-

Anhydrous DMF (to ~1.5 mL)

-

-

Add Base: Add 2,4,6-Collidine (8 equivalents; ~0.8 mmol) to the activation solution.

-

Scientist's Note: Collidine is recommended over the more common DIPEA for hindered couplings as it is a weaker base, which can help suppress racemization of the activated amino acid. [6]3. Pre-activate: Allow the mixture to stand for 2-5 minutes. The solution will typically change color.

-

-

Couple to Resin: Add the activated amino acid solution to the deprotected resin from the previous step.

-

React: Agitate the vessel on a shaker for 1-2 hours. For particularly difficult couplings, this time can be extended.

Step C2: Monitoring the Coupling Reaction

Trustworthiness: A protocol must be self-validating. The Kaiser (ninhydrin) test is a simple, qualitative colorimetric assay to verify the completion of the coupling step by detecting any remaining free primary amines. [8]

-

Take a small sample of resin beads (~1-2 mg) and wash them thoroughly with DMF and then DCM.

-

Perform a Kaiser test.

-

Negative Result (Yellow/Colorless Beads): Indicates a complete reaction (no free amines). Proceed to the next deprotection step.

-

Positive Result (Dark Blue/Purple Beads): Indicates an incomplete reaction. The coupling step must be repeated ("double coupling"). Drain the reaction solvent and repeat Step C1.

-

Step C3: Fmoc Deprotection

-

Once coupling is complete (Kaiser test negative), drain the coupling solution and wash the resin with DMF (3 x 2 mL).

-

Add 2 mL of 20% (v/v) piperidine in DMF. Shake for 3 minutes and drain.

-

Add another 2 mL of 20% piperidine in DMF. Shake for 10 minutes and drain.

-

Wash the resin thoroughly with DMF (5 x 2 mL). The resin is now ready for the next coupling cycle.

Part D: Final Cleavage and Deprotection

Causality: A strong acid, typically TFA, is used to simultaneously cleave the peptide from the resin linker and remove all acid-labile side-chain protecting groups. During this process, reactive cationic species (e.g., t-butyl cations) are generated. Scavengers like water and TIS are crucial nucleophiles added to the cleavage cocktail to "trap" these cations, preventing them from irreversibly modifying sensitive residues like Tryptophan or Methionine.

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Part C, Step C3).

-

Wash the peptide-resin extensively with DMF (3x), followed by DCM (3x).

-

Dry the resin under a stream of nitrogen for 15-30 minutes.

-

Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard, low-odor cocktail is:

-

TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5 v/v)

-

-

Add 2-3 mL of the cleavage cocktail to the dried peptide-resin.

-

Stopper the vessel and agitate at room temperature for 2-3 hours.

-

Expert Insight: For peptides with multiple arginine residues or other difficult-to-remove protecting groups, the cleavage time may need to be extended to 4-6 hours. [9]

-

Part E: Peptide Isolation and Purification

-

Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.

-

Wash the resin beads with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

-

In a fume hood, add the TFA solution dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Centrifuge the mixture (e.g., 3000 rpm for 5 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.

-

After the final wash, lightly dry the white pellet under nitrogen and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for purification.

-

Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

-

Analyze fractions by mass spectrometry to identify those containing the correct product.

-

Pool the pure fractions and lyophilize to obtain a fluffy, white powder.

Part F: Quality Control and Characterization

The final product must be rigorously analyzed to confirm its identity and purity.

-

Mass Spectrometry: Use ESI-MS or MALDI-MS to confirm that the observed molecular weight matches the theoretical mass of the desired peptide. [10][11]* Analytical RP-HPLC: Use a standardized gradient to determine the purity of the final product, which is typically reported as a percentage of the total area under the curve at a specific wavelength (e.g., 214 nm). [12]

Troubleshooting Common Issues

| Problem | Likely Cause | Solution |

| Low Final Yield | Incomplete coupling, especially of the hindered NNAA. | Use a more potent coupling reagent (HATU, COMU). Double couple the hindered residue. Extend coupling time. [8] |

| Inefficient cleavage from the resin. | Extend cleavage time. Ensure resin is completely dry before adding cleavage cocktail. [13] | |

| Deletion Sequences in MS | Incomplete coupling followed by coupling of the next amino acid. | Implement a capping step (e.g., with acetic anhydride/DIPEA) after the hindered coupling to block unreacted amines. |

| Extra Mass Adducts in MS | Inadequate scavenging during cleavage. | Ensure fresh scavengers are used. For peptides with Trp, Cys, or Met, consider a more robust cocktail like Reagent K. |

| No Peptide Precipitate | The peptide is very small or highly hydrophobic/hydrophilic. | Evaporate the TFA/ether mixture under reduced pressure and attempt to isolate the peptide by other means. [14] |

References

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

PubChem. (S)-2-Amino-3-cyclopentylpropanoic acid. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. PMC - NIH. [Link]

-

BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. Aapptec. [Link]

-

Royal Society of Chemistry. (2025, September 8). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. PMC - NIH. [Link]

-

MDPI. (2023, November 11). Identification and Pharmacological Characterization of a Low-Liability Antinociceptive Bifunctional MOR/DOR Cyclic Peptide. MDPI. [Link]

-

Springer Nature Experiments. Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature. [Link]

-

The University of Chicago. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. [Link]

-

DriveHQ. Minimal Protection Strategies for SPPS. DriveHQ. [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

-

MDPI. (2022, March 29). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]

-

Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Agilent Technologies. [Link]

-

Peptide-Primers. Peptide Synthesis for Beginners. Peptide-Primers. [Link]

-

NIST/TRC Web Thermo Tables (WTT). (S)-2-amino-4-methylpentanoic acid. National Institute of Standards and Technology. [Link]

-

Peptide Synthesis. Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis. [Link]

-

SpringerLink. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

-

National Center for Biotechnology Information. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC - NIH. [Link]

-

ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. ResearchGate. [Link]

-

ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. peptide.com [peptide.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 11. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Revolutionizing Peptide Therapeutics: A Guide to Incorporating (S)-2-Amino-4-cyclopentylbutanoic Acid into Macrocyclic Peptides

Introduction: The Significance of Non-Canonical Amino Acids in Macrocyclic Peptide Drug Design

The pursuit of novel therapeutics has increasingly led researchers toward macrocyclic peptides, a class of molecules that offers a unique combination of specificity, potency, and the ability to address challenging drug targets such as protein-protein interactions.[1] A key strategy in optimizing the pharmacological properties of these peptides is the incorporation of non-canonical amino acids (ncAAs).[2] These unique building blocks can impart enhanced proteolytic stability, modulate receptor affinity, and constrain the peptide backbone into a bioactive conformation.[3] This guide provides a comprehensive overview and detailed protocols for the incorporation of (S)-2-Amino-4-cyclopentylbutanoic acid, a novel ncAA, into macrocyclic peptides.

(S)-2-Amino-4-cyclopentylbutanoic acid is a particularly interesting ncAA due to its bulky, lipophilic cyclopentyl side chain. This feature can be leveraged to enhance membrane permeability and to create specific steric interactions within the binding pocket of a target protein. This application note will guide researchers through the essential steps of utilizing this promising building block, from its initial preparation to its incorporation into a linear peptide via Solid-Phase Peptide Synthesis (SPPS), subsequent macrocyclization, and final characterization.

Part 1: Preparation of Fmoc-(S)-2-Amino-4-cyclopentylbutanoic acid

The successful incorporation of any ncAA into a peptide using modern synthesis techniques begins with the appropriate protection of its reactive functional groups. For Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the α-amino group must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

Procurement of (S)-2-Amino-4-cyclopentylbutanoic acid

(S)-2-Amino-4-cyclopentylbutanoic acid is a specialized chemical building block. As of the writing of this guide, it is commercially available from specialized chemical suppliers.[4] Researchers should ensure the enantiomeric purity and quality of the starting material through appropriate analytical techniques before proceeding.

Protocol for Fmoc Protection

This protocol outlines the standard procedure for the Fmoc protection of the α-amino group of (S)-2-Amino-4-cyclopentylbutanoic acid.

Materials:

-

(S)-2-Amino-4-cyclopentylbutanoic acid

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-2-Amino-4-cyclopentylbutanoic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to stir overnight at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Fmoc-(S)-2-Amino-4-cyclopentylbutanoic acid as a white solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

The following protocol details the incorporation of Fmoc-(S)-2-Amino-4-cyclopentylbutanoic acid into a linear peptide sequence using manual Fmoc-based SPPS.

Key Considerations for Incorporating Bulky ncAAs

The cyclopentyl side chain of our target ncAA presents significant steric bulk. This can lead to challenges during the coupling step of SPPS, potentially resulting in incomplete reactions and deletion sequences.[5] To mitigate this, several strategies should be employed:

-

Choice of Coupling Reagents: Utilize highly efficient coupling reagents such as HBTU/HOBt or HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[6]

-

Double Coupling: For the coupling of the sterically hindered amino acid, performing the coupling step twice can significantly improve the yield of the desired product.[7]

-

Reaction Time and Temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature can help to drive the reaction to completion.[6]

SPPS Protocol for Linear Peptide Assembly

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including Fmoc-(S)-2-Amino-4-cyclopentylbutanoic acid)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIEA (N,N-diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvents: Methanol (MeOH), Diethyl ether (Et₂O)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIEA (6 eq) to the vial and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

For (S)-2-Amino-4-cyclopentylbutanoic acid: Perform a double coupling. After the first coupling, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

-

-

Washing: After coupling, drain the reaction mixture and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

Repeat: Repeat steps 2-4 for each amino acid in the desired sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Final Wash and Drying: Wash the resin with DMF (5x), DCM (5x), and MeOH (3x). Dry the resin under vacuum.

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Part 3: Cleavage and Macrocyclization

Once the linear peptide is assembled on the solid support, the next steps involve cleaving it from the resin and performing the macrocyclization reaction in solution.

Cleavage from the Resin

Procedure:

-

Place the dried resin with the attached linear peptide in a reaction vessel.

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Solution-Phase Head-to-Tail Macrocyclization

Head-to-tail cyclization is a common strategy for producing macrocyclic peptides.[8] The success of this step is highly dependent on the peptide sequence and the reaction conditions. The use of high-dilution conditions is crucial to favor intramolecular cyclization over intermolecular oligomerization.

Materials:

-

Crude linear peptide

-

Coupling reagent: DPPA (Diphenylphosphoryl azide) or HATU

-

Base: DIEA or Sodium Bicarbonate

-

Solvent: DMF or a mixture of DMF/DCM

Procedure:

-

Dissolve the crude linear peptide in a large volume of DMF to achieve a high-dilution concentration (typically 0.1-1 mM).

-

Cool the solution in an ice bath.

-

Add the coupling reagent (e.g., DPPA, 1.5 eq) and base (e.g., DIEA, 3 eq) to the peptide solution.

-

Allow the reaction to stir at room temperature for 24-48 hours.

-

Monitor the progress of the cyclization by LC-MS by observing the disappearance of the linear peptide mass and the appearance of the cyclized product mass.

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure.

-

The crude cyclic peptide is now ready for purification.

Sources

- 1. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications | MDPI [mdpi.com]

- 4. (2S)-2-amino-4-cyclopentylbutanoic acid | 1689939-70-5 [sigmaaldrich.com]